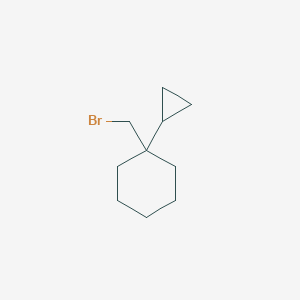
1-(Bromomethyl)-1-cyclopropylcyclohexane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Bromomethyl)-1-cyclopropylcyclohexane is an organic compound characterized by a bromomethyl group attached to a cyclopropylcyclohexane structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclopropylcyclohexane typically involves the bromination of a suitable precursor. One common method is the bromination of cyclopropylcyclohexane using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring high yield and purity of the final product. The use of automated systems and advanced monitoring techniques further enhances the efficiency and safety of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Bromomethyl)-1-cyclopropylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as hydroxide ions (OH-) or amines (NH2-), leading to the formation of alcohols or amines, respectively.
Reduction Reactions: The compound can be reduced using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding cyclopropylcyclohexane derivative.
Oxidation Reactions: Oxidation of this compound can be achieved using oxidizing agents such as potassium permanganate (KMnO4), resulting in the formation of carboxylic acids or ketones.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Major Products:
Substitution: Alcohols, amines.
Reduction: Cyclopropylcyclohexane derivatives.
Oxidation: Carboxylic acids, ketones.
Wissenschaftliche Forschungsanwendungen
1-(Bromomethyl)-1-cyclopropylcyclohexane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Pharmaceuticals: The compound is used in the development of new drugs, particularly those targeting specific molecular pathways.
Agrochemicals: It is employed in the synthesis of pesticides and herbicides, contributing to the development of more effective and environmentally friendly agricultural products.
Wirkmechanismus
The mechanism of action of 1-(Bromomethyl)-1-cyclopropylcyclohexane involves its interaction with specific molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in various synthetic applications, where the compound acts as a versatile building block for the construction of more complex molecules.
Vergleich Mit ähnlichen Verbindungen
Cyclopropylcyclohexane: Lacks the bromomethyl group, resulting in different reactivity and applications.
1-Bromocyclohexane: Contains a bromine atom attached to a cyclohexane ring but lacks the cyclopropyl group, leading to distinct chemical properties.
Bromomethylbenzene: Features a bromomethyl group attached to a benzene ring, offering different reactivity and applications compared to 1-(Bromomethyl)-1-cyclopropylcyclohexane.
Uniqueness: this compound is unique due to the presence of both a bromomethyl group and a cyclopropyl group attached to a cyclohexane ring. This combination imparts distinct chemical properties, making it a valuable compound in various synthetic and industrial applications.
Eigenschaften
Molekularformel |
C10H17Br |
|---|---|
Molekulargewicht |
217.15 g/mol |
IUPAC-Name |
1-(bromomethyl)-1-cyclopropylcyclohexane |
InChI |
InChI=1S/C10H17Br/c11-8-10(9-4-5-9)6-2-1-3-7-10/h9H,1-8H2 |
InChI-Schlüssel |
PSMMZGVJYNDLFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(CBr)C2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3,6,7,8-Tetrahydro-2H-spiro[[1,4]dioxino[2,3-g]isoquinoline-9,1'-cyclopentane]](/img/structure/B13198778.png)
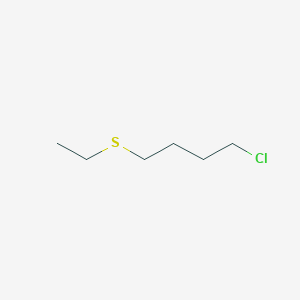
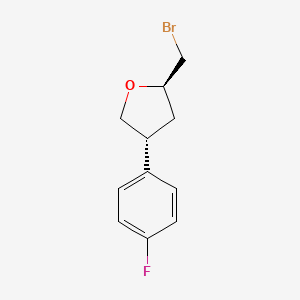
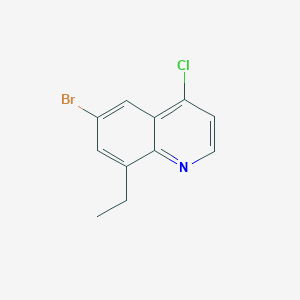
![1-[(3,3-Difluorocyclobutyl)methyl]-5-methyl-1H-pyrazol-3-amine](/img/structure/B13198797.png)

![1-[1-(Aminomethyl)cyclobutyl]-2,2-dimethylpropan-1-ol](/img/structure/B13198814.png)
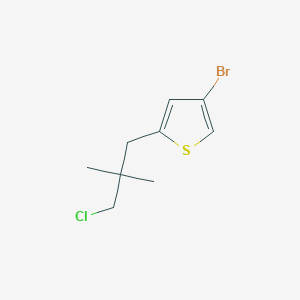

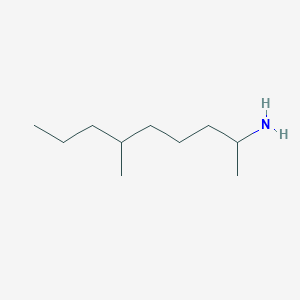

amine](/img/structure/B13198844.png)

